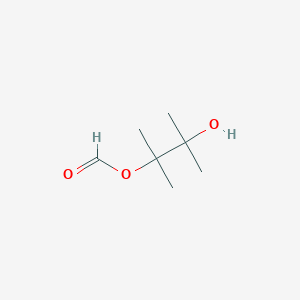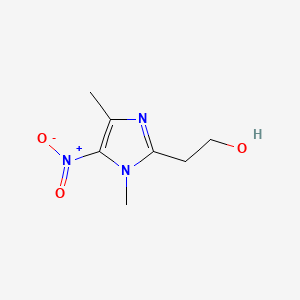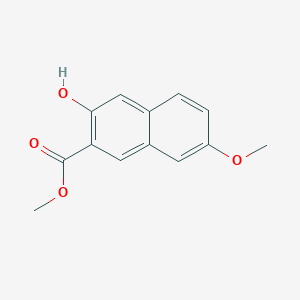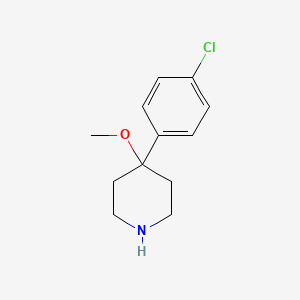![molecular formula C7H5ClN2O3 B8729634 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one CAS No. 35570-69-5](/img/structure/B8729634.png)
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is a chemical compound with a unique structure that combines elements of oxazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one typically involves the reaction of chlorinated pyridine derivatives with hydroxymethyl oxazole under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazole or pyridine rings.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azametifos: A related compound with similar structural elements.
Other Oxazole Derivatives: Compounds with oxazole rings that exhibit similar chemical properties.
Uniqueness
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is unique due to its specific combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
35570-69-5 |
|---|---|
Molekularformel |
C7H5ClN2O3 |
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
6-chloro-3-(hydroxymethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-5-6(9-2-4)10(3-11)7(12)13-5/h1-2,11H,3H2 |
InChI-Schlüssel |
BQHXIHLWYTXQNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1OC(=O)N2CO)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Methylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8729567.png)

![Methyl 4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}butanoate](/img/structure/B8729575.png)
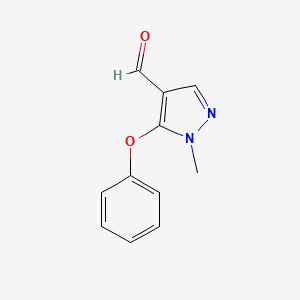


![N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrobromide](/img/structure/B8729618.png)
